molecular formula C22H28BrNO3 B1678398 Pipenzolate bromide CAS No. 125-51-9

Pipenzolate bromide

Cat. No.: B1678398
CAS No.: 125-51-9
M. Wt: 434.4 g/mol
InChI Key: XEDCWWFPZMHXCM-UHFFFAOYSA-M
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Description

  • Mechanism of Action

    Target of Action

    Pipenzolate bromide primarily targets muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, this compound can influence various physiological processes.

    Mode of Action

    This compound acts as an antimuscarinic agent . It binds to muscarinic acetylcholine receptors as an antagonist, thereby preventing acetylcholine, a neurotransmitter, from binding to these receptors . This action inhibits the normal function of acetylcholine, leading to the therapeutic effects of this compound.

    Biochemical Pathways

    The primary biochemical pathway affected by this compound is the cholinergic pathway . By acting as an antagonist at muscarinic acetylcholine receptors, this compound disrupts the normal signaling processes in this pathway. The downstream effects of this disruption can vary, but they generally involve a reduction in the activity of systems regulated by acetylcholine.

    Result of Action

    The molecular and cellular effects of this compound’s action primarily involve a reduction in the activity of systems regulated by acetylcholine . This can lead to decreased secretions and muscle spasms in the gastrointestinal tract , which is why this compound is often used to treat gastrointestinal disorders .

    Biochemical Analysis

    Biochemical Properties

    Pipenzolate bromide acts as an antimuscarinic agent. It binds to muscarinic acetylcholine receptors as an antagonist, preventing acetylcholine from binding to the receptors . This interaction with muscarinic acetylcholine receptors is the primary biochemical reaction involving this compound.

    Cellular Effects

    The cellular effects of this compound are primarily due to its antimuscarinic action. By binding to muscarinic acetylcholine receptors and acting as an antagonist, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

    Molecular Mechanism

    The molecular mechanism of this compound involves its action as an antimuscarinic agent. It binds to muscarinic acetylcholine receptors as an antagonist, preventing acetylcholine from binding to the receptors . This action can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

    Preparation Methods

      Synthetic Routes: Pipenzolate bromide can be synthesized through various methods, including the reaction of 1-methylpiperidine with 2-hydroxydiphenylacetic acid followed by quaternization with ethyl bromide.

      Industrial Production: Industrial production methods involve large-scale synthesis using optimized conditions.

  • Chemical Reactions Analysis

      Reactivity: Pipenzolate bromide is stable under normal conditions.

      Reactions: It does not readily undergo oxidation, reduction, or substitution reactions.

      Common Reagents: No specific reagents are commonly associated with its reactions.

      Major Products: The compound itself is the major product in its synthesis.

  • Scientific Research Applications

      Gastrointestinal Disorders: Pipenzolate bromide is used to treat gastrointestinal motility disorders.

      Arrhythmia: It has applications in arrhythmia management.

      Research Areas: Studies explore its effects in chemistry, biology, and medicine.

  • Comparison with Similar Compounds

      Uniqueness: Pipenzolate bromide’s unique features lie in its specific chemical structure and pharmacological properties.

      Similar Compounds: While there are other antimuscarinic agents, this compound stands out due to its distinct structure and applications.

    Properties

    IUPAC Name

    (1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H28NO3.BrH/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3;1H/q+1;/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XEDCWWFPZMHXCM-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H28BrNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    13473-38-6 (Parent)
    Record name Pipenzolate bromide [INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID2023480
    Record name Pipenzolate bromide
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    434.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    125-51-9
    Record name Pipenzolate bromide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=125-51-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Pipenzolate bromide [INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name PIPENZOLATE BROMIDE
    Source DTP/NCI
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    Record name PIPENZOLATE BROMIDE
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    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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    Record name Pipenzolate bromide
    Source EPA DSSTox
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Pipenzolate bromide
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    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.311
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    Record name PIPENZOLATE BROMIDE
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    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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